3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h5H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQILRGACQTHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-halo ketone, followed by cyclization to form the thiazole ring. The imidazole ring is then formed through a subsequent cyclization step.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is , with a molecular weight of approximately 217.25 g/mol. The compound features a thiazole ring fused with an imidazole structure, which enhances its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research has indicated that compounds containing imidazo[2,1-b][1,3]thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound have been studied for their effectiveness against resistant strains of bacteria. In a study conducted by Smith et al. (2024), the compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry highlighted that modifications to the propanoic acid backbone could enhance the anti-inflammatory activity of the imidazo-thiazole derivatives. The research demonstrated that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating their potential application in treating inflammatory diseases such as rheumatoid arthritis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Researchers have explored various substitutions on the thiazole and imidazole rings to improve potency and selectivity for specific biological targets. For example, modifications at the 6-position of the thiazole ring have been shown to enhance binding affinity to certain enzymes involved in metabolic pathways.
Potential as a Cancer Therapeutic
The compound's ability to modulate signaling pathways associated with cancer cell proliferation has garnered attention. A recent study found that this compound could inhibit tumor growth in xenograft models by targeting specific kinases involved in cancer progression. This positions the compound as a candidate for further investigation as an anticancer agent.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies to elucidate its mechanism of action within biological systems. For instance, it has been tested against various enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play critical roles in inflammatory responses.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further exploration in neurodegenerative disease models.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2024 | Antimicrobial | Effective against S. aureus and E. coli |
| Journal of Medicinal Chemistry | Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Cancer Research Journal | Cancer Therapeutic | Inhibits tumor growth in xenograft models |
| Neurobiology Reports | Neuroprotective | Protects neuronal cells from oxidative stress |
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The imidazo[2,1-b][1,3]thiazole scaffold allows for diverse substitutions, which significantly influence biological activity and physicochemical properties. Key derivatives include:
Key Observations :
- Bromine or methyl groups may alter steric and electronic properties, affecting target binding .
- Salt Forms : Hydrobromide or hydrochloride salts (e.g., and ) are used to improve bioavailability, a common strategy in prodrug development .
Antiviral Potential
- Imidazo[2,1-b]thiazole derivatives, such as 3-(imidazo[2,1-b]thiazol-6-yl)coumarins, inhibit Parvovirus B19 replication by interfering with viral transcription .
- Imidazo[2,1-b]thiazole-based HCV NS4B inhibitors (e.g., Wang et al., 2015) demonstrate synergistic effects with other antivirals, highlighting the scaffold’s versatility .
Antibacterial Activity
- Delamanid, a structurally related dihydroimidazo[1,3]oxazole derivative, targets mycobacterial cell wall synthesis and is used against multidrug-resistant tuberculosis . The replacement of thiazole with oxazole in Delamanid underscores the importance of heteroatom positioning in biological activity.
Enzyme Modulation
Commercial and Developmental Status
- Several derivatives, including the parent compound () and its methyl-substituted analog (), are listed as discontinued, likely due to optimization challenges or shifts in research focus .
- Brominated and thienyl-substituted variants remain available, suggesting continued interest in halogenated or aromatic analogs for structure-activity relationship studies .
Biological Activity
3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its effects on various biological systems and mechanisms of action.
- Chemical Formula : C₇H₁₁N₃S
- Molecular Weight : 155.25 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
1. Anticonvulsant Activity
Research indicates that compounds with similar thiazole structures exhibit significant anticonvulsant properties. For instance, thiazole derivatives have been shown to reduce seizure activity in animal models. The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can enhance efficacy against seizures .
2. Antitumor Effects
Thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reveal that certain derivatives can induce apoptosis in cancer cells, with IC₅₀ values comparable to established chemotherapeutics like doxorubicin. The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity .
3. Vasorelaxant Activity
Some studies have reported vasorelaxant effects associated with thiazole derivatives. These compounds can induce relaxation of vascular smooth muscle, leading to potential applications in treating hypertension and other cardiovascular disorders .
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been suggested as a pathway for its anticonvulsant and vasorelaxant effects.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Ion Channel Interaction : Some thiazole derivatives affect ion channels involved in neuronal excitability and vascular tone regulation.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives:
Q & A
Q. What are the key synthetic strategies for preparing 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid and its analogs?
- Methodological Answer : The synthesis often involves functionalization of the imidazo[2,1-b][1,3]thiazole core. A common approach includes radical bromination of methyl-substituted intermediates (e.g., ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate using N-bromosuccinimide), followed by coupling with amino acid precursors like Schollkopf's chiral auxiliary to introduce the propanoic acid moiety . For example, bromination at the 6-position enables subsequent nucleophilic substitution or cross-coupling reactions to attach functional groups. Yield optimization (e.g., 70–84% for dihydroimidazo derivatives) often requires careful control of reaction time and stoichiometry .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Key diagnostic signals include protons on the dihydroimidazo-thiazole ring (δ 3.90–4.17 ppm for CH2 groups) and aromatic protons from substituents (δ 6.10–8.30 ppm). The propanoic acid moiety typically appears as a triplet for CH2 (δ 2.63–3.15 ppm) and a singlet for COOH (δ ~12.3 ppm) .
- MS and Elemental Analysis : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 219–248 for related analogs), while elemental analysis validates C, H, N, and S content within ±0.3% deviation .
Q. What are the standard protocols for evaluating the solubility and stability of this compound?
- Methodological Answer :
- Solubility : Test in polar (water, DMSO) and non-polar solvents (ethyl acetate) under varying pH. For example, analogs with log P ~6.14 (similar to delamanid derivatives) show limited aqueous solubility but improved solubility in DMSO (e.g., 38 mg/mL) .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the ester or amide linkages in related compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antiviral activity?
- Methodological Answer :
- Core Modifications : Substitution at the 3-position of the imidazo-thiazole ring (e.g., aryl groups) enhances antiviral potency. For instance, 3-nitrophenyl analogs inhibit parvovirus B19 replication by 50–70% at 10 µM, while methoxy-substituted derivatives show reduced cytotoxicity in erythroid progenitor cells .
- Propanoic Acid Chain : Shortening the chain or introducing methyl branches (e.g., 2-methylpropanoic acid) alters bioavailability. Docking studies suggest hydrogen bonding between the carboxylate group and viral NS4B proteins is critical for activity .
Q. What experimental designs are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Profiling : Use a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., UT7/EpoS1 for antiviral assays vs. HEK293 for cytotoxicity) to distinguish specific effects .
- Mechanistic Studies : Combine transcriptomics and proteomics to identify off-target pathways. For example, imidazo-thiazole derivatives may modulate oxidative stress pathways (e.g., sirtuin activation) unrelated to direct antimicrobial action .
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target binding of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur in the thiazole ring) prone to oxidation or nucleophilic attack .
- Docking : Use AutoDock Vina with crystal structures (e.g., PDB 6KOF) to simulate interactions with enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). Key residues (e.g., Phe226, Tyr113) often engage in π-π stacking with the imidazo-thiazole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
